molecular formula C8H12N2O2S B13653307 Ethyl 2-amino-3-(thiazol-5-yl)propanoate

Ethyl 2-amino-3-(thiazol-5-yl)propanoate

Cat. No.: B13653307
M. Wt: 200.26 g/mol
InChI Key: FZDOKSOXWKSDFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3-(thiazol-5-yl)propanoate: is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-3-(thiazol-5-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-(thiazol-5-yl)propanoate with ammonia or an amine under suitable conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-3-(thiazol-5-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce various substituted thiazole derivatives .

Scientific Research Applications

Ethyl 2-amino-3-(thiazol-5-yl)propanoate has several scientific research applications, including:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(thiazol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison: this compound is unique due to its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

ethyl 2-amino-3-(1,3-thiazol-5-yl)propanoate

InChI

InChI=1S/C8H12N2O2S/c1-2-12-8(11)7(9)3-6-4-10-5-13-6/h4-5,7H,2-3,9H2,1H3

InChI Key

FZDOKSOXWKSDFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CN=CS1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.